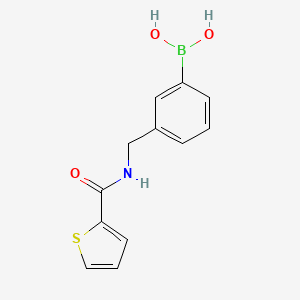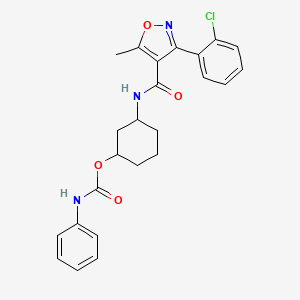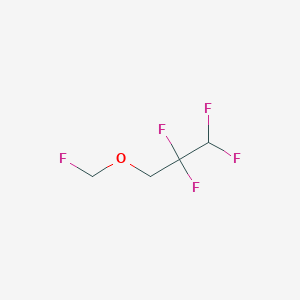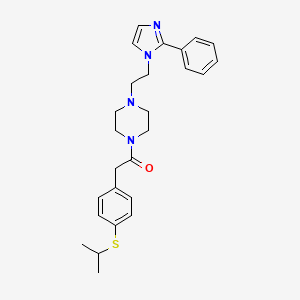![molecular formula C14H7F3N3NaO2 B2836452 Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1147198-16-0](/img/structure/B2836452.png)
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1147198-16-0 . It has a molecular weight of 329.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. One efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . This arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1 . This indicates the presence of a sodium ion, a phenyl group, a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a carboxylate group in the molecule.Chemical Reactions Analysis
The compound has been involved in Suzuki–Miyaura cross-coupling reactions . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 329.21 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis and Chemical Transformations
The compound has been utilized as a precursor in the synthesis of diverse heterocyclic systems showing significant biological activities. For instance, the preparation and reactions of related heterocyclic compounds have been explored, revealing their potential as biocidal agents against a variety of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, demonstrating excellent biocidal properties in some cases (Youssef et al., 2011). Another study focused on the synthesis of new Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from a similar sodium compound, which led to the development of structures elucidated by elemental analysis and spectral data (Abdelhamid & Gomha, 2013).
Biological Activities
Studies have highlighted the synthesis and evaluation of related pyrazolo[1,5-a]pyrimidine derivatives for their anticancer and anti-inflammatory properties. For example, the biological activity of certain compounds synthesized from related chemical structures was tested, demonstrating effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, offering insights into the structure-activity relationships (SAR) and highlighting promising cytotoxic activities against HCT-116 and MCF-7 cancer cell lines (Rahmouni et al., 2016).
Methodological Developments
Research has also focused on developing efficient methodologies for constructing compounds with the pyrazolo[1,5-a]pyrimidine scaffold. An efficient access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines involving SNAr and Suzuki Cross-Coupling Reactions was reported, demonstrating a concise synthetic methodology that could be applied to the design of potent Pim1 kinase inhibitors (Jismy et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Some derivatives have been synthesized with a focus on their antimicrobial and anti-inflammatory activities. For instance, a study on 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones introduced a new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity, providing a significant advancement in the search for safer anti-inflammatory medications (Auzzi et al., 1983).
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Biochemical Analysis
Biochemical Properties
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a part of the pyrazolo[1,5-a]pyrimidines class of compounds, which are purine analogues . These compounds have beneficial properties as antimetabolites in purine biochemical reactions
Cellular Effects
Related compounds have shown various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
sodium;5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAXUMCYZTDGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2836372.png)
![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)
![3-[(3-Methoxybenzyl)oxy]-2-methylquinoline](/img/structure/B2836379.png)
![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)
![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)

![1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2836386.png)



![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)